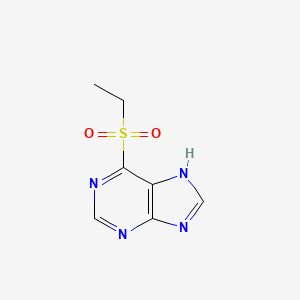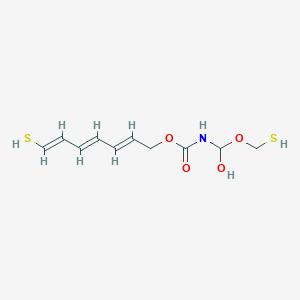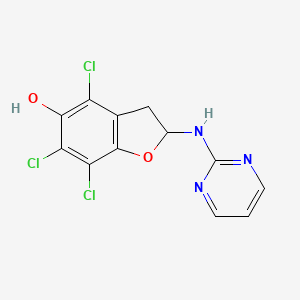
Pyridine-2,6-bis(carboximidhydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,6-bis(carboximidhydrazide) is a chemical compound known for its unique structure and versatile applications in various fields of science It is characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with carboximidhydrazide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-bis(carboximidhydrazide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for pyridine-2,6-bis(carboximidhydrazide) are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine-2,6-bis(carboximidhydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidhydrazide groups to amine functionalities.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Pyridine-2,6-bis(carboximidhydrazide) has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of pyridine-2,6-bis(carboximidhydrazide) involves its ability to form stable complexes with metal ions. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A precursor in the synthesis of pyridine-2,6-bis(carboximidhydrazide).
Pyridine-2,6-bis(carboxamide): Similar structure but with amide groups instead of hydrazide groups.
Pyridine-2,6-bis(carboximidamide): Contains amidine groups, used in different catalytic applications.
Uniqueness
Pyridine-2,6-bis(carboximidhydrazide) is unique due to its dual hydrazide functionalities, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications in catalysis, medicinal chemistry, and material science .
Eigenschaften
Molekularformel |
C7H11N7 |
|---|---|
Molekulargewicht |
193.21 g/mol |
IUPAC-Name |
2-N',6-N'-diaminopyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C7H11N7/c8-6(13-10)4-2-1-3-5(12-4)7(9)14-11/h1-3H,10-11H2,(H2,8,13)(H2,9,14) |
InChI-Schlüssel |
ZJWVGMKMMQWZBS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)/C(=N/N)/N)/C(=N/N)/N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=NN)N)C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)




![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)

![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
